5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F4NO2S. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, along with a sulfonyl fluoride group (-SO2F).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of the reverse transcriptase enzyme .
Result of Action
It’s known that the presence of a trifluoromethyl group can enhance the potency of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the -CF3 group.
Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and more complex pyridine-based compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- 5-(Trifluoromethyl)pyridine-4-sulfonyl fluoride
- 2-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
Uniqueness
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is unique due to the specific positioning of the trifluoromethyl and sulfonyl fluoride groups on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMZGFTGYYRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.